1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol
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Overview
Description
(1S,4S)-1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol is a synthetic organic compound characterized by the presence of two aromatic rings substituted with chlorine, fluorine, and nitro groups The compound also contains a butane-1,4-diol backbone, which contributes to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4S)-1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The aromatic rings are nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.
Halogenation: Chlorine and fluorine atoms are introduced through halogenation reactions, often using reagents like chlorine gas and fluorine-containing compounds.
Coupling Reaction: The substituted aromatic rings are then coupled with a butane-1,4-diol backbone through a coupling reaction, which may involve catalysts and specific reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carbonyl compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of diamines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological targets, such as enzymes and receptors.
Industry:
- Potential applications in the development of advanced materials, such as polymers and coatings.
- Used in research for developing new chemical processes and catalysts.
Mechanism of Action
The mechanism of action of (1S,4S)-1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of nitro, chloro, and fluoro groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
- (1S,4S)-1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol can be compared to other diol-containing compounds with similar aromatic substitutions.
- Compounds like (1S,4S)-1,4-bis(4-chloro-2-fluorophenyl)butane-1,4-diol and (1S,4S)-1,4-bis(4-nitrophenyl)butane-1,4-diol share structural similarities but differ in the presence and position of substituents.
Uniqueness:
- The combination of chloro, fluoro, and nitro groups in (1S,4S)-1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets.
- Its stereochemistry (1S,4S) also plays a crucial role in its reactivity and interactions, distinguishing it from other isomers.
Biological Activity
1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol , also known by its CAS number 1292836-20-4, is a synthetic organic compound that has garnered interest due to its potential biological activities. This article delves into the compound's biological activity, focusing on its antibacterial and antifungal properties, as well as its structural characteristics and synthesis methods.
Chemical Structure and Properties
The molecular formula of this compound is C16H12Cl2F2N2O6, with a molecular weight of 437.179 g/mol. The compound features two nitrophenyl groups substituted with chlorine and fluorine atoms, which are significant for its biological activity.
Structural Information
Property | Value |
---|---|
Molecular Formula | C16H12Cl2F2N2O6 |
Molecular Weight | 437.179 g/mol |
SMILES | OC@@Hc2cc(c(Cl)cc2F)N+[O-) |
InChI | InChI=1S/C16H12Cl2F2N2O6/c17-9-5-11(19)7(3-13(9)21(25)26)15(23)1-2-16(24)8-4-14(22(27)28)10(18)6-12(8)20/h3-6,15-16,23-24H,1-2H2/t15-,16-/m0/s1 |
Antibacterial Activity
Research indicates that compounds with halogen substitutions often exhibit enhanced antibacterial properties. The presence of chlorine and fluorine in the structure of this compound may contribute to its effectiveness against various bacterial strains.
Case Studies on Antibacterial Efficacy
- Study on Gram-positive and Gram-negative Bacteria :
-
Mechanism of Action :
- The nitro groups in the compound are believed to play a critical role in disrupting bacterial cell wall synthesis, leading to cell death.
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against various fungal strains.
Research Findings on Antifungal Properties
- Activity Against Candida albicans :
Summary of Biological Activity
Activity Type | Target Organisms | MIC Range (mg/mL or µM) |
---|---|---|
Antibacterial | S. aureus, E. coli | 0.0039 - 0.025 mg/mL |
Antifungal | C. albicans | 16.69 - 78.23 µM |
Fusarium oxysporum | 56.74 - 222.31 µM |
Properties
IUPAC Name |
1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2F2N2O6/c17-9-5-11(19)7(3-13(9)21(25)26)15(23)1-2-16(24)8-4-14(22(27)28)10(18)6-12(8)20/h3-6,15-16,23-24H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXZNRBDCSSKBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)C(CCC(C2=CC(=C(C=C2F)Cl)[N+](=O)[O-])O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2F2N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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